molecular formula C24H24N2O2 B11690962 N,N'-bis(3,5-dimethylphenyl)benzene-1,4-dicarboxamide

N,N'-bis(3,5-dimethylphenyl)benzene-1,4-dicarboxamide

Cat. No.: B11690962
M. Wt: 372.5 g/mol
InChI Key: XKCQZQXDGPXBKQ-UHFFFAOYSA-N
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Description

N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE: is an organic compound characterized by the presence of two 3,5-dimethylphenyl groups attached to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with 3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production time.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nitrating agents. These reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel materials with specific properties.

Biology: In biological research, this compound is investigated for its potential as a ligand in the study of protein-ligand interactions. Its structural features make it suitable for binding studies with various biomolecules.

Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Mechanism of Action

The mechanism by which N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with proteins and other biomolecules, influencing their structure and function. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

  • N1,N4-BIS(2,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
  • N1,N4-BIS(4-METHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE
  • N1,N4-BIS(3,4-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE

Comparison: N1,N4-BIS(3,5-DIMETHYLPHENYL)BENZENE-1,4-DICARBOXAMIDE is unique due to the specific positioning of the methyl groups on the phenyl rings. This structural feature can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as melting point, solubility, and stability, making it suitable for specific applications.

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-N,4-N-bis(3,5-dimethylphenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-15-9-16(2)12-21(11-15)25-23(27)19-5-7-20(8-6-19)24(28)26-22-13-17(3)10-18(4)14-22/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

XKCQZQXDGPXBKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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